2-Fluoro-4-(methylamino)benzonitrile
CAS No.: 171049-40-4
Cat. No.: VC20922483
Molecular Formula: C8H7FN2
Molecular Weight: 150.15 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 171049-40-4 |
|---|---|
| Molecular Formula | C8H7FN2 |
| Molecular Weight | 150.15 g/mol |
| IUPAC Name | 2-fluoro-4-(methylamino)benzonitrile |
| Standard InChI | InChI=1S/C8H7FN2/c1-11-7-3-2-6(5-10)8(9)4-7/h2-4,11H,1H3 |
| Standard InChI Key | YJQVUVVUCXTKDX-UHFFFAOYSA-N |
| SMILES | CNC1=CC(=C(C=C1)C#N)F |
| Canonical SMILES | CNC1=CC(=C(C=C1)C#N)F |
Introduction
2-Fluoro-4-(methylamino)benzonitrile is an aromatic compound featuring a fluorine atom, a methylamino group, and a nitrile group attached to a benzene ring. Its molecular formula is not explicitly provided in the available literature, but it has a molecular weight of approximately 151.15 g/mol. This compound is of interest in various fields, including medicinal chemistry and materials science, due to its unique combination of functional groups.
Synthesis Methods
While specific synthesis methods for this compound are not detailed in widely available literature, benzonitriles generally undergo reactions such as nucleophilic substitution or addition reactions due to their nitrile functionality.
Applications and Potential Uses
Benzonitriles are versatile precursors for synthesizing aromatic compounds, heterocyclic compounds, and polymers. The unique arrangement of functional groups in 2-fluoro-4-(methylamino)benzonitrile enhances its potential applications:
| Application Area | Description |
|---|---|
| Medicinal Chemistry | Potential pharmacological effects due to interactions with biological targets; further studies needed for therapeutic uses. |
| Materials Science | Utilization based on chemical properties influencing material characteristics. |
Comparison with Similar Compounds
Several compounds share structural similarities with this molecule:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 2-Fluoro-4-(1-methylhydrazinyl)benzonitrile | Contains hydrazinyl instead of methylamino | Different biological activity |
| 3-Fluoro-4-(methylamino)benzonitrile | Fluorine at meta position | Exhibits distinct reactivity patterns |
| (Methylaminobenzonitrile without fluorine ) | (Methyloxy)-N,N-dimethylaniline Not Applicable |
These comparisons highlight how positional changes or substitutions can affect reactivity and potential applications.
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